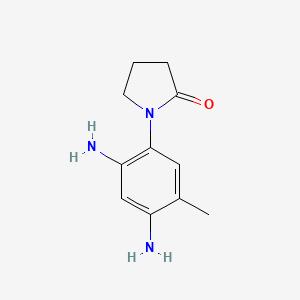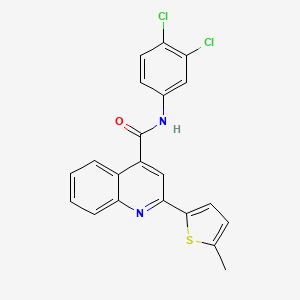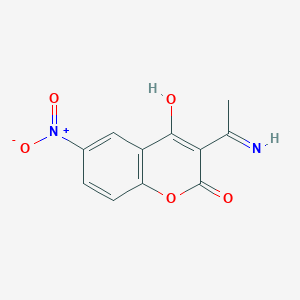![molecular formula C26H31N3O5S B6015334 1-(1-adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine](/img/structure/B6015334.png)
1-(1-adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a sulfonyl group linked to a nitrophenoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.
Synthesis of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling with Nitrophenoxyphenyl: The final step involves coupling the sulfonylated piperazine with a nitrophenoxyphenyl derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Aminated Derivatives: From the reduction of the nitro group.
Thiol Derivatives: From the reduction of the sulfonyl group.
Substituted Piperazines: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group can enhance the compound’s stability and bioavailability, while the sulfonyl and nitrophenoxyphenyl groups can contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Adamantyl)-4-{[4-(4-aminophenoxy)phenyl]sulfonyl}piperazine: Similar structure but with an amino group instead of a nitro group.
1-(1-Adamantyl)-4-{[4-(4-methoxyphenoxy)phenyl]sulfonyl}piperazine: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
1-(1-Adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of diverse derivatives. The adamantyl group also imparts significant steric bulk, influencing the compound’s reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-4-[4-(4-nitrophenoxy)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c30-29(31)22-1-3-23(4-2-22)34-24-5-7-25(8-6-24)35(32,33)28-11-9-27(10-12-28)26-16-19-13-20(17-26)15-21(14-19)18-26/h1-8,19-21H,9-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKYKPXALBPVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-Acetylphenyl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]urea](/img/structure/B6015256.png)
![4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide](/img/structure/B6015272.png)
![5-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B6015273.png)
![{1-[2-(2-fluorophenyl)-1-methylethyl]-2-piperidinyl}methanol](/img/structure/B6015287.png)

![2-(4-methylpiperidin-1-yl)-5-thiophen-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6015294.png)
![N-{3-[bis(2-hydroxyethyl)amino]propyl}-5-nitro-1-naphthalenesulfonamide](/img/structure/B6015301.png)
![3-Methyl-4-(4-propoxyphenyl)-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6015313.png)

![7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6015326.png)
![N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B6015329.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6015330.png)
![2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-nitrophenyl)acetamide](/img/structure/B6015337.png)

